乙酸锌

描述

Zinc 2-ethylhexanoate is a useful research compound. Its molecular formula is C8H16O2Zn and its molecular weight is 209.6 g/mol. The purity is usually 95%.

The exact mass of the compound Zinc 2-ethylhexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zinc 2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc 2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚氯乙烯热稳定剂

乙酸锌广泛用作聚氯乙烯 (PVC) 应用中的热稳定剂 . 它有助于防止 PVC 在暴露于热量时降解,从而延长 PVC 产品的使用寿命 .

聚氨酯催化剂

在聚氨酯生产领域,乙酸锌充当催化剂 . 它加速了多元醇和异氰酸酯之间的反应,这是聚氨酯的主要成分 .

润滑剂添加剂

乙酸锌也用作润滑剂中的添加剂 . 它通过提高热稳定性和降低摩擦来增强润滑剂的性能 .

油漆和涂料催化剂

作用机制

Target of Action

Zinc 2-ethylhexanoate primarily targets zinc transporters . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

Zinc 2-ethylhexanoate interacts with its targets, the zinc transporters, to facilitate the transport of Zn2+ across biological membranes . This process requires a series of conformational changes in the transporters . The compound plays a crucial role in ensuring efficient Zn2+ transport .

Biochemical Pathways

Zinc 2-ethylhexanoate affects the biochemical pathways involving zinc transporters. These transporters are involved in various Zn2+ transport systems identified in bacteria, yeasts, plants, and humans . The compound’s interaction with these transporters can influence the downstream effects of these pathways, including Zn2+ homeostasis and the functioning of proteins and enzymes that require Zn2+ as a cofactor .

Pharmacokinetics

It’s known that the compound is a viscous liquid , which may impact its bioavailability.

Result of Action

The action of Zinc 2-ethylhexanoate results in the maintenance of Zn2+ homeostasis within cells . This is crucial for the functioning of many proteins and enzymes that require Zn2+ as a cofactor . Additionally, the compound is used as a catalyst in organic synthesis reactions, including ester synthesis, polymerization reactions, and alcohol-acid reactions . It also serves as an additive in coatings, plastics, and rubber, providing preservative effects and stabilizing material properties .

Action Environment

The action, efficacy, and stability of Zinc 2-ethylhexanoate can be influenced by environmental factors. For instance, the compound should avoid contact with strong oxidizing agents and strong acids . During handling, personal protective equipment such as protective eyeglasses, gloves, and protective clothing should be worn . Furthermore, the compound’s action can be influenced by its physical state (it’s a viscous liquid

安全和危害

Zinc 2-ethylhexanoate may cause immediate or delayed severe eye irritation and skin irritation . Inhalation of dust or particulates may irritate the respiratory tract . It is harmful to aquatic life with long-lasting effects .

Relevant Papers The relevant papers retrieved discuss the use of Zinc 2-ethylhexanoate in various applications. For instance, one paper discusses its use to improve conductivity and lithium deposition for poly (ethylene oxide) based all-solid-state lithium metal battery .

生化分析

Biochemical Properties

Zinc 2-ethylhexanoate plays a significant role in biochemical reactions. It acts as a catalyst for condensation-cure silicones and as a vulcanization activator . It interacts with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical processes .

Cellular Effects

The effects of Zinc 2-ethylhexanoate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Zinc 2-ethylhexanoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Zinc 2-ethylhexanoate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2-ethylhexanoate involves the reaction between zinc oxide and 2-ethylhexanoic acid in the presence of a solvent and a catalyst.", "Starting Materials": [ "Zinc oxide", "2-ethylhexanoic acid", "Solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve zinc oxide in the solvent to form a solution.", "Step 2: Add 2-ethylhexanoic acid to the solution and stir to mix.", "Step 3: Add the catalyst to the solution and stir to mix.", "Step 4: Heat the solution to a specific temperature and maintain it for a specific time.", "Step 5: Cool the solution to room temperature.", "Step 6: Filter the solution to obtain Zinc 2-ethylhexanoate as a solid product.", "Step 7: Wash the solid product with a suitable solvent to remove any impurities.", "Step 8: Dry the solid product under vacuum to obtain pure Zinc 2-ethylhexanoate." ] } | |

CAS 编号 |

136-53-8 |

分子式 |

C8H16O2Zn |

分子量 |

209.6 g/mol |

IUPAC 名称 |

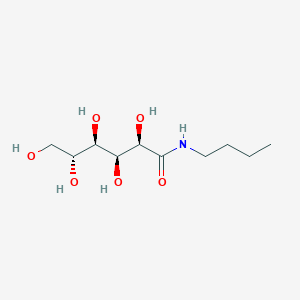

2-ethylhexanoic acid;zinc |

InChI |

InChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI 键 |

ZRXHQNQYIKVKNQ-UHFFFAOYSA-N |

SMILES |

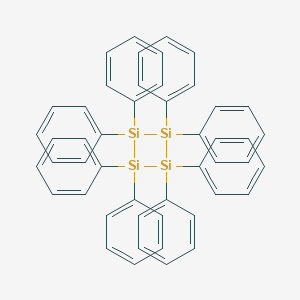

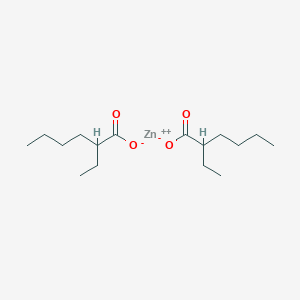

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |

规范 SMILES |

CCCCC(CC)C(=O)O.[Zn] |

| 85203-81-2 136-53-8 |

|

物理描述 |

DryPowder; Liquid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zinc 2-ethylhexanoate and what is its primary use in research?

A1: Zinc 2-ethylhexanoate is a Zinc-containing organic compound frequently employed in materials science and chemical research. It serves as a versatile precursor for synthesizing zinc oxide (ZnO) [, ], a material with applications in electronics, optics, and catalysis.

Q2: How does Zinc 2-ethylhexanoate contribute to the formation of ZnO?

A2: Zinc 2-ethylhexanoate acts as a source of zinc ions. Under specific conditions, like those found in sol-gel processes or chemical vapor deposition, the organic component of the compound decomposes, leaving behind ZnO. [, , ].

Q3: What are the advantages of using Zinc 2-ethylhexanoate compared to other zinc sources for ZnO synthesis?

A3: Research suggests that Zinc 2-ethylhexanoate allows for the creation of ZnO films at lower temperatures compared to traditional precursors like zinc acetate. []. This can be advantageous in applications where high processing temperatures are undesirable.

Q4: Beyond ZnO production, are there other notable applications of Zinc 2-ethylhexanoate?

A4: Yes, Zinc 2-ethylhexanoate is employed in various fields. In rubber manufacturing, it functions as an activator for sulfur vulcanization, impacting the curing process and final properties of rubber products [, ]. It also finds utility in producing hybrid polymers for marine antifouling coatings, leveraging its ability to control surface properties and release zinc compounds [].

Q5: Can you elaborate on the role of Zinc 2-ethylhexanoate in sulfur vulcanization?

A5: In sulfur vulcanization, Zinc 2-ethylhexanoate can partially or even entirely replace traditional activators such as zinc oxide and fatty acids. []. It facilitates the crosslinking of rubber molecules with sulfur, enhancing the material's strength, elasticity, and resistance to heat and solvents.

Q6: How does the structure of Zinc 2-ethylhexanoate influence its properties and applications?

A6: The structure of Zinc 2-ethylhexanoate contributes to its effectiveness in various applications:

- Reactivity: The zinc center in the molecule can coordinate with other molecules or surfaces, influencing the properties of the final material. For example, in rubber vulcanization, it is believed to interact with sulfur and accelerators, influencing the crosslinking process. []

Q7: Has Zinc 2-ethylhexanoate been studied in the context of nanoparticle synthesis?

A7: Yes, research indicates that Zinc 2-ethylhexanoate has been successfully used in the synthesis of manganese-ion-doped zinc sulfide nanoparticles (ZnS:Mn2+). [] These nanoparticles are known for their bright luminescence, making them potentially valuable in applications like displays and sensors.

Q8: What are the key factors influencing the properties of nanoparticles synthesized using Zinc 2-ethylhexanoate?

A8: Studies suggest that the microwave power used during synthesis plays a significant role in determining the particle size and luminescence intensity of ZnS:Mn2+ nanoparticles []. This highlights the importance of carefully controlling synthesis parameters when utilizing this precursor.

Q9: Are there any studies exploring the use of Zinc 2-ethylhexanoate in the preparation of hybrid nanoparticles?

A9: Indeed, research shows that Zinc 2-ethylhexanoate has been employed in creating well-defined poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles through a ligand exchange strategy. [] This method allows for control over the morphology, ZnO content, and grafting density of the resulting nanocomposites.

Q10: What are the potential benefits of using hybrid nanoparticles in material science?

A10: Hybrid nanoparticles combine the properties of different materials at the nanoscale, leading to enhanced or novel characteristics. In the case of poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles, the combination of the polymer's processability with ZnO's semiconducting properties could lead to applications in areas like optoelectronics and sensing. []

Q11: What are the environmental considerations related to the use and disposal of Zinc 2-ethylhexanoate?

A11: While Zinc 2-ethylhexanoate offers numerous benefits, it is essential to consider its environmental impact. Research on its ecotoxicological effects and degradation pathways is limited. Therefore, responsible waste management practices and exploration of alternative, more sustainable precursors are crucial to mitigate potential risks.

Q12: What analytical techniques are commonly used to characterize Zinc 2-ethylhexanoate and materials derived from it?

A12: Several analytical techniques are employed to study Zinc 2-ethylhexanoate and its derivatives. These include:

- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and study the molecular structure of Zinc 2-ethylhexanoate and its interactions with other components in a material. []

- X-ray diffraction (XRD): XRD is used to determine the crystallinity and crystal structure of ZnO films prepared using Zinc 2-ethylhexanoate. [, ]

- Scanning electron microscopy (SEM): SEM allows for visualizing the morphology and microstructure of materials, including ZnO films and nanoparticles. [, ]

- Transmission electron microscopy (TEM): TEM provides higher resolution images than SEM, enabling the characterization of nanoparticles and their size distribution. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。